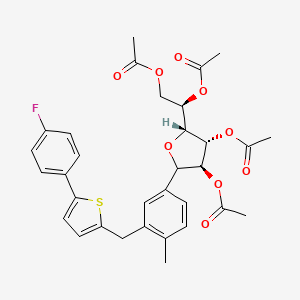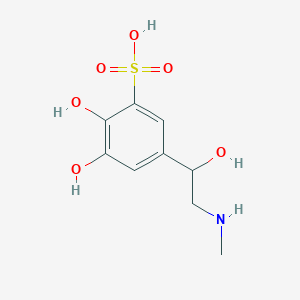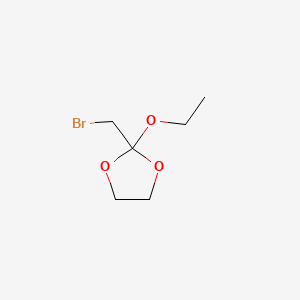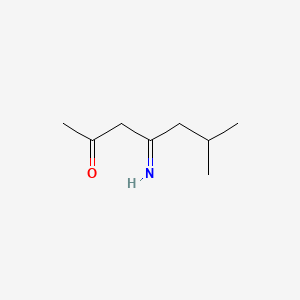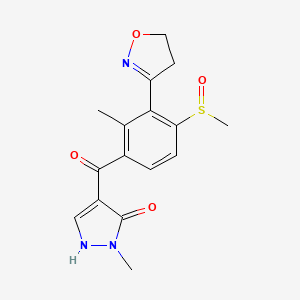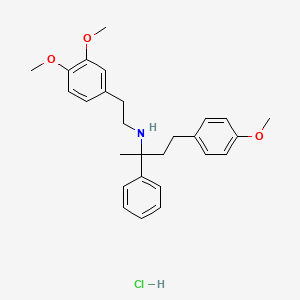![molecular formula C58H98N2O43 B13838972 Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)
Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifucosyllacto-N-hexaose I is a tri-fucosylated, non-sialylated human milk oligosaccharide. It is a complex carbohydrate found in human milk and plays a crucial role in the development of the infant’s brain, immune system, and gut microbiome. This compound is part of a larger group of human milk oligosaccharides that are known for their health benefits to infants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trifucosyllacto-N-hexaose I involves the enzymatic addition of fucose residues to a lacto-N-hexaose core. This process is typically carried out using glycosyltransferases, which catalyze the transfer of fucose from a donor molecule to specific positions on the lacto-N-hexaose structure.
Industrial Production Methods: Industrial production of Trifucosyllacto-N-hexaose I can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary glycosyltransferases to produce the desired oligosaccharide. The fermentation process is optimized to maximize yield and purity of the compound.
Types of Reactions:
Oxidation: Trifucosyllacto-N-hexaose I can undergo oxidation reactions, particularly at the hydroxyl groups present on the fucose residues.
Reduction: Reduction reactions can occur at the aldehyde or ketone groups within the oligosaccharide structure.
Substitution: Substitution reactions can involve the replacement of hydroxyl groups with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Oxidized derivatives of Trifucosyllacto-N-hexaose I with altered functional groups.
Reduction: Reduced forms of the oligosaccharide with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original hydroxyl groups.
Aplicaciones Científicas De Investigación
Trifucosyllacto-N-hexaose I has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation processes and carbohydrate chemistry.
Biology: Investigated for its role in modulating the gut microbiome and its prebiotic effects.
Medicine: Explored for its potential in preventing infections and supporting immune system development in infants.
Industry: Utilized in the formulation of infant formulas and functional foods to mimic the beneficial effects of human milk.
Mecanismo De Acción
Trifucosyllacto-N-hexaose I exerts its effects through several mechanisms:
Immune Modulation: It interacts with immune cells to enhance their function and promote the development of a healthy immune system.
Prebiotic Effects: It serves as a substrate for beneficial gut bacteria, promoting their growth and activity.
Pathogen Inhibition: It can inhibit the adhesion of pathogens to the gut lining, reducing the risk of infections.
Comparación Con Compuestos Similares
Trifucosyllacto-N-hexaose I is unique among human milk oligosaccharides due to its specific structure and functional properties. Similar compounds include:
2’-Fucosyllactose: Another fucosylated human milk oligosaccharide with similar prebiotic and immune-modulating effects.
Lacto-N-tetraose: A non-fucosylated oligosaccharide with distinct biological activities.
Lacto-N-neotetraose: Similar in structure but with different glycosidic linkages and functional properties.
Trifucosyllacto-N-hexaose I stands out due to its tri-fucosylation, which enhances its biological activity and makes it a valuable component in infant nutrition and health research.
Propiedades
Fórmula molecular |
C58H98N2O43 |
|---|---|
Peso molecular |
1511.4 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C58H98N2O43/c1-12-25(68)32(75)38(81)53(88-12)99-45-21(10-65)95-52(24(60-16(5)67)46(45)100-58-49(35(78)28(71)17(6-61)93-58)103-55-40(83)34(77)27(70)14(3)90-55)101-48-30(73)22(96-57(42(48)85)98-44-19(8-63)91-50(86)37(80)36(44)79)11-87-51-23(59-15(4)66)31(74)43(20(9-64)94-51)97-56-41(84)47(29(72)18(7-62)92-56)102-54-39(82)33(76)26(69)13(2)89-54/h12-14,17-58,61-65,68-86H,6-11H2,1-5H3,(H,59,66)(H,60,67)/t12-,13-,14-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40-,41+,42-,43+,44+,45+,46+,47-,48-,49-,50?,51+,52-,53-,54-,55+,56-,57-,58-/m0/s1 |
Clave InChI |
VBPHCAMTSUYLFQ-YQXFHCIFSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O[C@H]5[C@@H]([C@H](O[C@H]([C@H]5O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O[C@H]9[C@H]([C@@H]([C@@H]([C@@H](O9)C)O)O)O)O)O)NC(=O)C)O)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)C)O)O)O)O)O)NC(=O)C)O)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
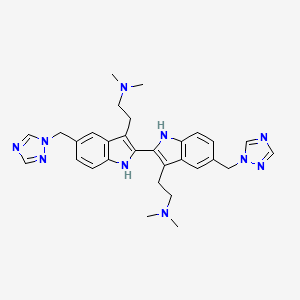
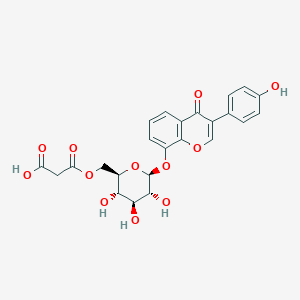
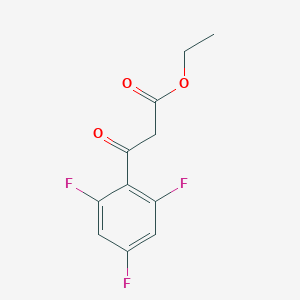
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
